(E)-3-(dimethylamino)-2-{[2-(3-ethoxyphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile
Description
The compound (E)-3-(dimethylamino)-2-{[2-(3-ethoxyphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile is a heterocyclic molecule featuring a propenenitrile backbone conjugated to a pyridine ring substituted with a 3-ethoxyphenoxy group and a dimethylamino moiety. Key functional groups include:
- Cyano group (C≡N): Enhances polarity and reactivity.
- 3-Ethoxyphenoxy-pyridinylcarbonyl: Contributes to aromatic stacking and lipophilicity.
- Dimethylamino group (N(CH₃)₂): Influences solubility and basicity.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-[2-(3-ethoxyphenoxy)pyridine-3-carbonyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-4-24-15-7-5-8-16(11-15)25-19-17(9-6-10-21-19)18(23)14(12-20)13-22(2)3/h5-11,13H,4H2,1-3H3/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGPJNGWDWULOP-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=C(C=CC=N2)C(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC=C1)OC2=C(C=CC=N2)C(=O)/C(=C/N(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights structural similarities and differences among related compounds:
Key Observations:
- Electron-Withdrawing Effects : Chlorine substituents in reduce electron density, contrasting with the electron-donating ethoxy group in the target compound.
- Pharmacological Relevance: Droloxifene’s dimethylaminoethoxy group is critical for antiestrogen activity , suggesting that the target compound’s dimethylamino and ethoxy groups may similarly modulate receptor interactions.
Key Observations:
Physicochemical Properties
Predicted or experimental properties of select compounds:
Key Observations:
- pKa Trends: The dimethylamino group in the target compound and has a predicted pKa ~1.16, indicating weak basicity, whereas Droloxifene’s amino group is more basic (pKa ~8.5) due to its ethyl linkage .
- Thermal Stability : High predicted boiling points (~500°C) for enenitriles suggest thermal stability under standard conditions.
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